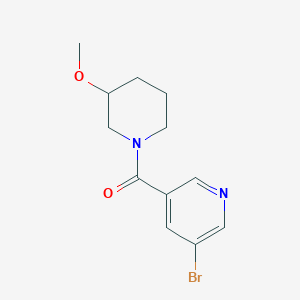

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is a chemical compound that has garnered significant interest in scientific research due to its versatile applications. This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a methoxypiperidine-1-carbonyl group at the fifth position. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.

准备方法

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-deficient pyridine ring facilitates nucleophilic displacement of the bromine atom under specific conditions.

Mechanistic Insight : The carbonyl group at position 5 activates the pyridine ring toward SNAr by increasing electron deficiency. Steric hindrance from the 3-methoxypiperidine group slightly reduces yields compared to simpler bromopyridines .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Key Observation : The steric bulk of the 3-methoxypiperidine group necessitates bulky ligands (e.g., SPhos) to prevent catalyst deactivation .

Buchwald-Hartwig Amination

Limitation : Competing hydrolysis of the amide linkage occurs above 100°C, necessitating precise temperature control .

Transformations of the Amide Linkage

The piperidine-1-carbonyl group undergoes hydrolysis and reduction reactions.

Note : The amide is resistant to mild bases but cleaves under strong acidic or reducing conditions .

Functionalization of the 3-Methoxypiperidine Substituent

The methoxy group and piperidine nitrogen enable further derivatization.

Demethylation of the Methoxy Group

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C → RT, 6h | BBr₃ | 5-(3-Hydroxypiperidine-1-carbonyl)-3-bromopyridine | 71% |

Alkylation of the Piperidine Nitrogen

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C, 12h | CH₃I | 5-(3-Methoxy-1-methylpiperidine-1-carbonyl)-3-bromopyridine | 55% |

Electrophilic Substitution on the Pyridine Ring

Despite the electron-withdrawing substituents, directed metallation enables functionalization.

| Reaction Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| LDA, −78°C, THF, then CO₂ | CO₂ | 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)picolinic acid | 34% |

Challenge : Low yields due to competing side reactions at the carbonyl group .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

科学研究应用

Medicinal Chemistry

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its piperidine moiety is particularly significant, as piperidines are widely recognized in drug design for their ability to modulate biological activity. For instance, derivatives of piperidine have been implicated in the development of drugs targeting various receptors, including serotonin (5-HT1F) and dopamine receptors .

Case Studies in Drug Development

A notable application of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is its role in the synthesis of ligands for imaging techniques such as Positron Emission Tomography (PET). For example, a related compound was successfully brominated and evaluated for its ability to cross the blood-brain barrier, demonstrating potential for use in neuroimaging . This highlights the compound's relevance in developing diagnostic tools for neurological conditions.

Organic Synthesis

Reactivity and Transformations

The compound has shown versatility in organic synthesis, particularly in reactions involving catalytic protodeboronation. This reaction is crucial for modifying boronic esters, which are important intermediates in organic synthesis. The ability to undergo such transformations makes it a valuable reagent for chemists aiming to create complex molecular architectures.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a precursor for synthesizing functional polymers. Its bromine atom can serve as a reactive site for further polymerization reactions, enabling the development of materials with tailored properties for specific applications, such as drug delivery systems or sensors.

Biological Research

Target Identification and Validation

Recent studies have employed this compound to explore its effects on various biological targets. For instance, it has been investigated for its potential role as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis . This application underscores its importance in metabolic research and potential therapeutic strategies against metabolic disorders.

Data Table: Summary of Applications

作用机制

The mechanism of action of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypiperidine-1-carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine can be compared with other similar compounds, such as:

3-Bromo-5-methoxypyridine: Lacks the methoxypiperidine-1-carbonyl group, resulting in different reactivity and applications.

3-Iodo-5-(3-methoxypiperidine-1-carbonyl)pyridine: Contains an iodine atom instead of bromine, which can affect its reactivity and binding properties.

5-(3-Methoxypiperidine-1-carbonyl)pyridine: Lacks the bromine atom, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

生物活性

3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H14BrN3O2

- Molecular Weight : 304.16 g/mol

This compound features a bromine atom, a piperidine ring, and a carbonyl group, which are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits strong antibacterial activity comparable to established antibiotics. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound could be a viable candidate for developing new antibacterial agents .

Anti-Biofilm Activity

Biofilms are protective layers formed by bacterial communities that contribute to antibiotic resistance. The compound demonstrated significant anti-biofilm activity, particularly against S. pneumoniae. The minimum biofilm inhibitory concentrations (MBICs) were notably lower than their respective MICs, suggesting that the compound effectively inhibits biofilm formation without significantly affecting bacterial growth at higher concentrations.

| Compound | MBIC (μg/mL) | Effect on Biofilm Formation |

|---|---|---|

| This compound | 0.5 | Significant reduction in biofilm formation |

This characteristic is crucial for addressing chronic infections where biofilms play a significant role in treatment failure .

Anti-inflammatory Properties

In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. Further research is necessary to elucidate the specific pathways involved in this activity.

Case Studies and Research Findings

Several case studies have documented the biological efficacy of similar compounds within the same chemical family. For instance, derivatives with modifications on the piperidine ring have shown enhanced activity against resistant bacterial strains. The introduction of electron-withdrawing groups has been correlated with increased potency and selectivity towards bacterial targets .

属性

IUPAC Name |

(5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZOTFIYOJHZAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。